6alpha-Methylprogesterone is derived from progesterone, a naturally occurring steroid hormone produced in the ovaries, adrenal glands, and placenta. It falls under the classification of synthetic progestins, which are designed to interact with progesterone receptors in the body. This compound is often used in formulations for conditions requiring hormonal regulation.
The synthesis of 6alpha-Methylprogesterone can be achieved through several chemical reactions involving starting materials such as 17-alpha-hydroxyprogesterone. A notable method includes:
This multi-step synthesis allows for the efficient production of 6alpha-Methylprogesterone while minimizing costs associated with noble metal catalysts.
The molecular formula for 6alpha-Methylprogesterone is . The structure features:
The compound's three-dimensional conformation allows it to effectively bind to progesterone receptors, influencing various physiological processes.
6alpha-Methylprogesterone participates in several chemical reactions typical for steroid compounds:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems.
The mechanism of action for 6alpha-Methylprogesterone primarily involves binding to progesterone receptors in target tissues such as the uterus and mammary glands. Upon binding:
This mechanism underlies its therapeutic effects in regulating menstrual cycles, supporting pregnancy, and managing conditions like endometriosis .
These properties are essential for formulation development in pharmaceutical applications .
6alpha-Methylprogesterone has several significant applications:
6α-Methylprogesterone (systematic name: 6α-Methylpregn-4-ene-3,20-dione) is a synthetic pregnane steroid derived from progesterone via methyl substitution at the C6α position. Its molecular formula is C22H32O2, with a molar mass of 328.49 g/mol. The compound belongs to the 17α-hydroxyprogesterone derivative class, characterized by a ketone at C3/C20, a double bond between C4-C5, and a chiral methyl group in the α-configuration at C6. This stereochemistry enhances metabolic stability by impeding enzymatic reduction at the C6 position. Key nomenclature variants include:
Table 1: Molecular Comparison with Progesterone
Property | Progesterone | 6α-Methylprogesterone |
---|---|---|
Molecular Formula | C21H30O2 | C22H32O2 |
Molar Mass (g/mol) | 314.46 | 328.49 |
C6 Substitution | None | Methyl (α-configuration) |
Key Functional Groups | Δ4-3-ketone, C20 ketone | Identical + C6α-methyl |
The synthesis of 6α-Methylprogesterone was first reported in 1956 as part of efforts to develop orally active progestins. Early routes involved:
Pharmacological studies in the 1960s revealed its weak progestogenic activity relative to later derivatives. In receptor binding assays, its affinity for the progesterone receptor (Ki = 241 nM) was ~200-fold lower than medroxyprogesterone acetate (MPA; Ki = 1.2 nM) [2]. Despite this, its metabolic stability was notable: the C6α-methyl group hindered reduction by 5α-reductase and 20-ketosteroid reductases, prolonging half-life compared to progesterone [4] [9].
Table 2: Early Pharmacological Data (1960s)
Parameter | 6α-Methylprogesterone | Progesterone |
---|---|---|
PR Binding Affinity (Ki, nM) | 241 | 4.3 |
EC50 (Progestogenic Activity) | 47 nM* | 0.9 nM* |
Metabolic Half-life | ~2 hours | <30 minutes |
*In vitro coactivator recruitment assays [2].
6α-Methylprogesterone is the structural precursor to clinically significant progestins:
Table 3: Structural and Functional Evolution
Compound | Key Structural Features | Clinical Utility |
---|---|---|
6α-Methylprogesterone | C6α-methyl group | Research intermediate; limited clinical use |
Medroxyprogesterone Acetate | C6α-methyl + C17α-acetate | Contraception, endometriosis, cancer |
Megestrol Acetate | C6-methyl + Δ6 double bond + C17α-acetate | Breast/endometrial cancer, appetite stimulant |
Mechanistic Insights:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7